molecular formula C7H13N5 B13064105 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13064105
M. Wt: 167.21 g/mol
InChI Key: PMXSICCVWYYGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethyl-1,2,4-triazole with a suitable pyrimidine derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amine derivatives.

Scientific Research Applications

5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDKs makes it a valuable compound in cancer research and therapy.

Biological Activity

5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound belonging to the triazolopyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyrimidine structure. Its chemical formula is C7H9N5. The presence of methyl groups at the 5 and 7 positions contributes to its unique properties and biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have been tested against various cancer cell lines including gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2) using the MTT assay. The results indicated that several derivatives showed promising cytotoxic effects with IC50 values in the low micromolar range.

CompoundCell LineIC50 (µg/mL)
This compoundSGC-79012.3
This compoundA5491.8
This compoundHepG21.6

These findings suggest that the compound may inhibit cellular proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanism underlying the anticancer activity of triazolo[1,5-a]pyrimidines is believed to involve microtubule stabilization. Compounds in this class have been shown to bind to tubulin at distinct sites leading to altered microtubule dynamics. This stabilization can disrupt mitotic processes in cancer cells.

Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for its neuroprotective effects. Research indicates that these compounds may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease by stabilizing microtubules and enhancing neuronal survival.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate good oral bioavailability and brain penetration capabilities. Toxicological assessments have shown that derivatives do not exhibit significant AMES toxicity or adverse effects on liver enzymes (CYP450 family), indicating a potentially safe therapeutic profile.

ParameterValue
Oral BioavailabilityHigh
Brain PenetrationYes
AMES ToxicityNegative

Case Studies

A notable case study involved the evaluation of a series of triazolo[1,5-a]pyrimidine derivatives in animal models for their efficacy against tumors. The study demonstrated that specific modifications to the chemical structure could enhance potency and selectivity for cancer cell types.

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C7H13N5/c1-4-3-5(2)12-7(9-4)10-6(8)11-12/h4-5H,3H2,1-2H3,(H3,8,9,10,11)

InChI Key

PMXSICCVWYYGNI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=NC(=N2)N)N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.